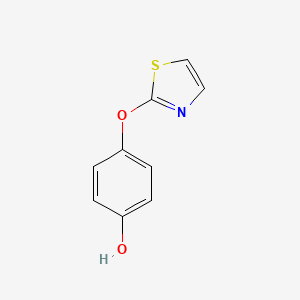

4-(1,3-Thiazol-2-yloxy)phenol

説明

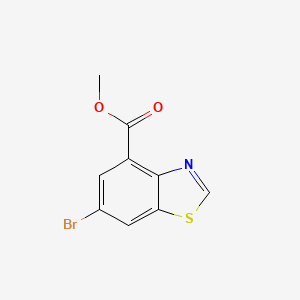

“4-(1,3-Thiazol-2-yloxy)phenol” is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . It has recently gained attention in various fields of research and industry due to its unique properties and potential applications.

Molecular Structure Analysis

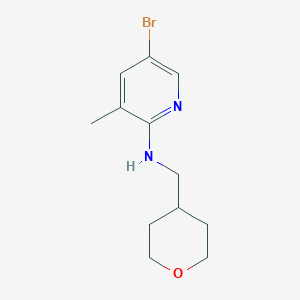

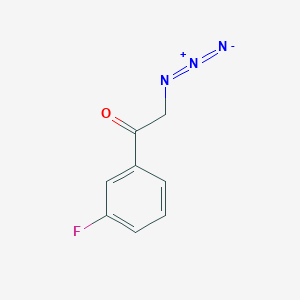

The molecular structure of “4-(1,3-Thiazol-2-yloxy)phenol” consists of a phenol group attached to a thiazole ring via an oxygen atom . The phenol group contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis

Phenolic compounds, such as “4-(1,3-Thiazol-2-yloxy)phenol”, are known to undergo various chemical reactions. For instance, they can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They can also react with active metals to form the corresponding phenoxide .Physical And Chemical Properties Analysis

“4-(1,3-Thiazol-2-yloxy)phenol” has a predicted boiling point of 353.9±44.0 °C and a predicted density of 1.368±0.06 g/cm3 . Its pKa is predicted to be 9.45±0.15 .科学的研究の応用

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .

- They have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized and tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .

- Most of the compounds exhibited good-to-excellent antimicrobial activity .

- Compound 7b was found to be more potent than ciprofloxacin against B. subtilis, whereas it showed activity comparable to ciprofloxacin against E. coli .

- Compounds 4h and 4i showed activity comparable to fluconazole against A. niger .

Pharmaceutical and Biological Activities

Antimicrobial Activity

- A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

- The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .

- A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

- The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

Green Synthesis of Substituted Phenols

Antioxidant Properties

- Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs .

- They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Photosensitizers and Industrial Applications

Neuroprotective and Antischizophrenia Activities

特性

IUPAC Name |

4-(1,3-thiazol-2-yloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-7-1-3-8(4-2-7)12-9-10-5-6-13-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCXHVRYLGJATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

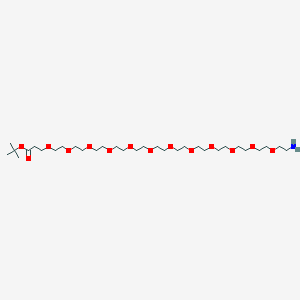

C1=CC(=CC=C1O)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-yloxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)